6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the dichlorophenyl and dihydropyrano groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a [3+2] cycloaddition or similar process . The dichlorophenyl and dihydropyrano groups would likely be introduced in subsequent steps, although the exact methods would depend on the specific synthetic route chosen.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a pyrazole ring attached to a dichlorophenyl group and a dihydropyrano group. The compound also includes a nitrile group (-CN), which is a strong, polar bond that could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The pyrazole ring itself is aromatic and relatively stable, but the presence of the dichlorophenyl, dihydropyrano, and nitrile groups could make the compound reactive under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The nitrile group is polar and could result in the compound having a dipole moment. The dichlorophenyl and dihydropyrano groups could also influence the compound’s solubility, boiling point, and other physical properties .Future Directions
Properties
IUPAC Name |
6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2/c1-5-10-11(7-2-6(15)3-9(16)12(7)21)8(4-17)13(18)22-14(10)20-19-5/h2-3,11,21H,18H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJJTRHBGRMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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